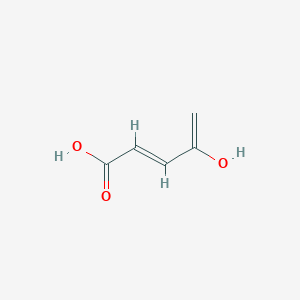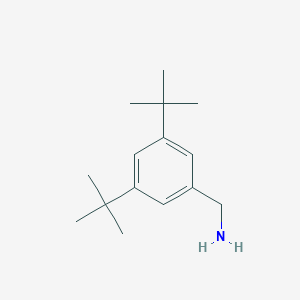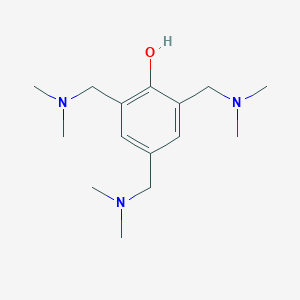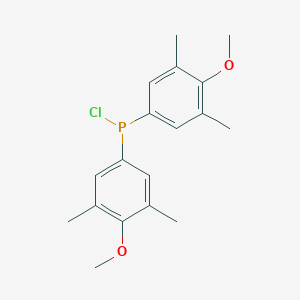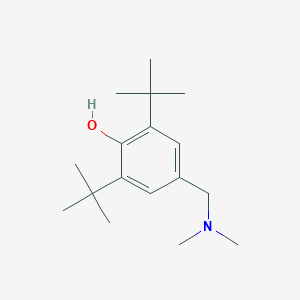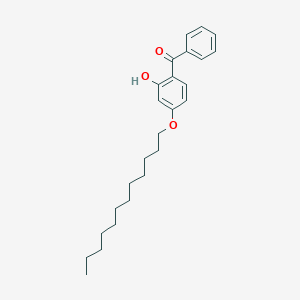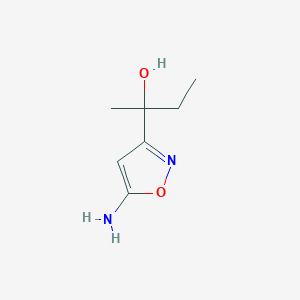
2-(5-Aminoisoxazol-3-yl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Aminoisoxazol-3-yl)butan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a derivative of isoxazole, which is known for its biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
作用機序
The mechanism of action of 2-(5-Aminoisoxazol-3-yl)butan-2-ol is not fully understood. However, it is believed to act by modulating the activity of certain receptors in the central nervous system, such as GABA and glutamate receptors. Additionally, this compound has been shown to inhibit the activity of enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the degradation of neurotransmitters.
生化学的および生理学的効果
2-(5-Aminoisoxazol-3-yl)butan-2-ol has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammation. Additionally, this compound has been shown to increase the levels of neurotransmitters, such as dopamine and serotonin, in the brain. Furthermore, 2-(5-Aminoisoxazol-3-yl)butan-2-ol has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 2-(5-Aminoisoxazol-3-yl)butan-2-ol in lab experiments is its high potency and selectivity. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for research on 2-(5-Aminoisoxazol-3-yl)butan-2-ol. One potential area of focus is the development of novel therapeutic agents for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound could be used as a tool for studying the role of neurotransmitters and receptors in the central nervous system. Furthermore, there is potential for the synthesis of novel derivatives of 2-(5-Aminoisoxazol-3-yl)butan-2-ol with improved potency and selectivity.
合成法
The synthesis of 2-(5-Aminoisoxazol-3-yl)butan-2-ol involves the condensation of 5-aminoisoxazole-3-carboxylic acid with 2-bromo-1-butanol in the presence of a base, such as potassium carbonate, in an aprotic solvent, such as dimethylformamide. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The yield of the product is typically around 50%.
科学的研究の応用
2-(5-Aminoisoxazol-3-yl)butan-2-ol has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties in various animal models. Additionally, this compound has been investigated for its potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, 2-(5-Aminoisoxazol-3-yl)butan-2-ol has been used as a building block for the synthesis of various bioactive molecules.
特性
CAS番号 |
134965-78-9 |
|---|---|
製品名 |
2-(5-Aminoisoxazol-3-yl)butan-2-ol |
分子式 |
C7H12N2O2 |
分子量 |
156.18 g/mol |
IUPAC名 |
2-(5-amino-1,2-oxazol-3-yl)butan-2-ol |
InChI |
InChI=1S/C7H12N2O2/c1-3-7(2,10)5-4-6(8)11-9-5/h4,10H,3,8H2,1-2H3 |
InChIキー |
WGZRJWRMVMPRML-UHFFFAOYSA-N |
SMILES |
CCC(C)(C1=NOC(=C1)N)O |
正規SMILES |
CCC(C)(C1=NOC(=C1)N)O |
同義語 |
3-Isoxazolemethanol,5-amino--alpha--ethyl--alpha--methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



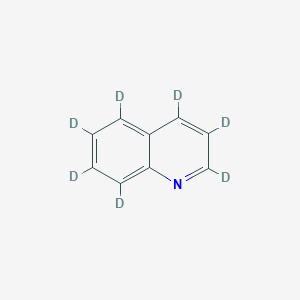
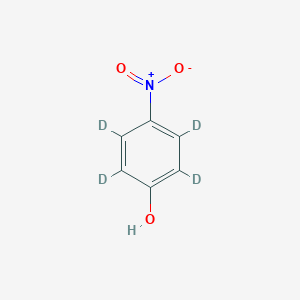
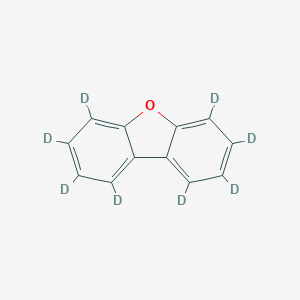
![Benzo[b]fluoranthene-d12](/img/structure/B167111.png)
![Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12](/img/structure/B167113.png)

